
Fam-ova (257-264)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fam-ova (257-264) is a biologically active peptide derived from ovalbumin, a protein found in chicken egg whites. This peptide is specifically recognized by the major histocompatibility complex class I molecule, H-2Kb, and is known for its ability to elicit a strong cytotoxic T cell response. Fam-ova (257-264) is often used in immunological research due to its well-characterized immunogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fam-ova (257-264) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of Fam-ova (257-264) involves large-scale SPPS, followed by purification and quality control processes. The peptide is typically produced in lyophilized form to ensure stability and ease of storage .
Análisis De Reacciones Químicas
Types of Reactions
Fam-ova (257-264) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various post-translational modifications, such as phosphorylation and glycosylation, depending on the experimental conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products Formed
The primary product formed from these reactions is the Fam-ova (257-264) peptide itself. Post-translational modifications can result in phosphorylated or glycosylated forms of the peptide .
Aplicaciones Científicas De Investigación
Fam-ova (257-264) has a wide range of applications in scientific research:
Immunology: Used to study T cell responses and antigen presentation.
Vaccine Development: Serves as a model antigen for developing peptide-based vaccines.
Cancer Research: Investigated for its potential to elicit anti-tumor immune responses.
Cell Biology: Utilized in studies of cell signaling and protein interactions .
Mecanismo De Acción
Fam-ova (257-264) exerts its effects by binding to the major histocompatibility complex class I molecule, H-2Kb, on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T cells, leading to their activation and subsequent immune response. The peptide’s ability to elicit a strong cytotoxic T cell response makes it a valuable tool in immunological research .
Comparación Con Compuestos Similares
Fam-ova (257-264) is unique due to its specific recognition by the major histocompatibility complex class I molecule, H-2Kb. Similar compounds include other peptide epitopes derived from ovalbumin, such as:
OVA 323-339: A class II major histocompatibility complex-restricted peptide epitope.
OVA 257-264 variants: Modified versions of the peptide with different amino acid sequences
These similar compounds are also used in immunological research but differ in their specific recognition and immunogenic properties.
Propiedades
Fórmula molecular |
C66H85N11O18 |
|---|---|
Peso molecular |
1320.4 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H85N11O18/c1-7-34(5)54(77-64(92)55(35(6)8-2)76-62(90)49(32-78)75-57(85)37-17-20-41-40(28-37)65(93)95-66(41)42-21-18-38(79)29-50(42)94-51-30-39(80)19-22-43(51)66)63(91)74-48(31-52(68)81)61(89)73-47(27-36-14-10-9-11-15-36)60(88)71-45(23-24-53(82)83)59(87)70-44(16-12-13-25-67)58(86)72-46(56(69)84)26-33(3)4/h9-11,14-15,17-22,28-30,33-35,44-49,54-55,78-80H,7-8,12-13,16,23-27,31-32,67H2,1-6H3,(H2,68,81)(H2,69,84)(H,70,87)(H,71,88)(H,72,86)(H,73,89)(H,74,91)(H,75,85)(H,76,90)(H,77,92)(H,82,83)/t34-,35-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |
Clave InChI |
NSODSTWWRLNDLY-AFKDWYCNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)

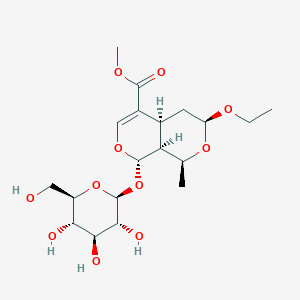
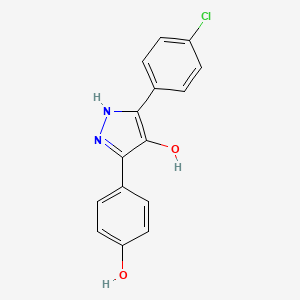
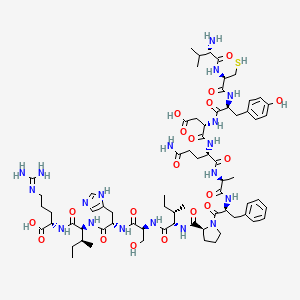
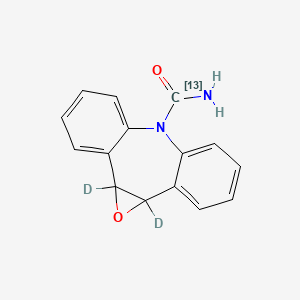
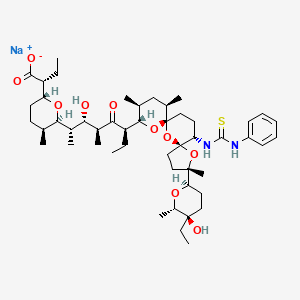
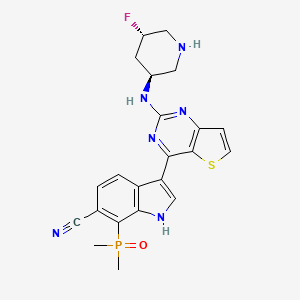


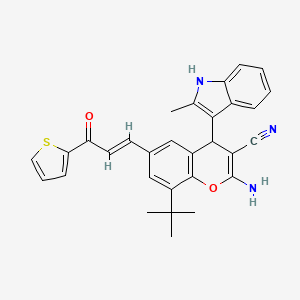

![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
